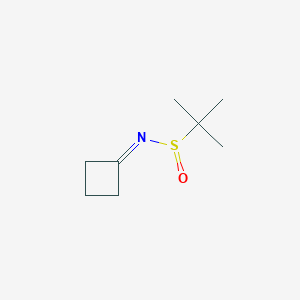
4-(2,3-Difluorophenyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Difluorophenyl)piperidine hydrochloride, also known as DFPC, is a synthetic compound that is used in a wide range of scientific research applications. It belongs to the class of compounds known as piperidines, which are derivatives of piperidine and feature a nitrogen-containing ring. DFPC is a versatile compound that can be used in a variety of research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on similar compounds to 4-(2,3-Difluorophenyl)piperidine hydrochloride has highlighted their synthesis and structural analysis. For instance, Zheng Rui (2010) focused on the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through amidation, Friedel-Crafts acylation, and hydration processes. The study achieved a reasonable overall yield and confirmed the structures of intermediates and the target compound using 1H NMR (Zheng Rui, 2010).
Antimicrobial Activities
A study by Ovonramwen et al. (2019) synthesized and screened a compound similar in structure for antimicrobial activities. The compound exhibited moderate antimicrobial effects against various bacteria and fungi, highlighting the potential for development into antimicrobial agents (Ovonramwen et al., 2019).
Corrosion Inhibition
Research into compounds structurally related to 4-(2,3-Difluorophenyl)piperidine hydrochloride has demonstrated their efficacy in corrosion inhibition. A study by Sankarapapavinasam et al. (1991) explored the use of piperidine and derivatives as inhibitors for copper corrosion in sulfuric acid, showcasing the potential industrial applications of such compounds in protecting metals from corrosion (Sankarapapavinasam et al., 1991).
Neuroleptic and Anticonvulsant Properties
Further structure-activity relationship studies have identified piperidine-based compounds with significant neuroleptic and anticonvulsant properties. These studies highlight the potential of compounds like 4-(2,3-Difluorophenyl)piperidine hydrochloride in developing new therapeutic agents for neurological disorders (He et al., 2005).
Cytotoxic Properties
Dimmock et al. (1998) synthesized a series of piperidine derivatives, revealing their cytotoxic properties against various cancer cell lines. This research opens pathways for the development of novel anticancer agents based on the structural framework of 4-(2,3-Difluorophenyl)piperidine hydrochloride and similar compounds (Dimmock et al., 1998).
Eigenschaften
IUPAC Name |
4-(2,3-difluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYSAQZKUFZSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C(=CC=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)




![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)

